molecular formula C₂₁H₃₅NaO₅S B1145551 Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt CAS No. 215855-82-6

Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt

Cat. No.: B1145551
CAS No.: 215855-82-6
M. Wt: 422.55
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to its parent alcohol form.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt has several scientific research applications:

Mechanism of Action

The mechanism of action of Allopregnandiol 20-(Hydrogen Sulfate) Sodium Salt involves its interaction with various molecular targets and pathways. As a sulfate-conjugated metabolite, it can modulate the activity of enzymes involved in steroid metabolism. It also acts as a GABAA antagonist, influencing neurogenesis in the hippocampus . Additionally, it modulates the activity of cytochrome P450-3A, an enzyme involved in the metabolism of various endogenous and exogenous compounds .

Properties

CAS No.

215855-82-6

Molecular Formula

C₂₁H₃₅NaO₅S

Molecular Weight

422.55

Synonyms

(3β,5α,20R)-Pregnane-3,20-diol, 20-Sulfate Sodium Salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.